N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring two 2,4-dimethoxyphenyl groups. The imidazole ring is substituted at the 1-position with a 2,4-dimethoxyphenyl moiety and linked via a sulfanyl (-S-) bridge to an acetamide group, which is further substituted with another 2,4-dimethoxyphenyl group at the nitrogen atom. Its molecular formula is C₂₆H₂₆N₃O₅S, with a molecular weight of 492.57 g/mol (estimated based on analogs) . Key physicochemical properties include a high logP (~6.5), indicative of significant lipophilicity, and a polar surface area of ~80 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-26-14-5-7-16(18(11-14)28-3)23-20(25)13-30-21-22-9-10-24(21)17-8-6-15(27-2)12-19(17)29-4/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRKDZLZFYVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C19H21N5O3S
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=NC=C3
This structure includes a dimethoxyphenyl group and an imidazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2-arylaminothiazol-4-one have shown inhibition against colon cancer cell lines (HT29), characterized by high COX-2 expression. These compounds block cell cycle progression at the G2/M phase and induce apoptosis, suggesting that this compound may possess similar effects due to its structural analogies with known anticancer agents .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Cell Cycle Progression : Compounds that share structural features with this compound have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins or caspases .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
| Compound Type | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Arylaminothiazol Derivatives | Anticancer | 0.5 - 10 | CDK inhibition, apoptosis induction |
| Imidazole Derivatives | Anticancer | 0.3 - 5 | Modulation of Bcl-2 proteins |
| Benzimidazole Derivatives | Antibacterial | 0.1 - 5 | Inhibition of DNA synthesis |
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- Methoxy vs. Methyl Groups: The target compound’s 2,4-dimethoxyphenyl groups contribute to higher logP (~6.5) compared to analogs with methyl substituents (e.g., N-(2,3-dimethylphenyl)-...acetamide, logP = 6.594).
- Sulfonyl/Sulfinyl Modifications : Analogs such as N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate incorporate sulfinyl groups, enabling hydrogen bonding and chiral recognition in enzyme inhibition .
Crystallographic and Conformational Insights
- Crystal Packing : N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) form R₂²(10) hydrogen-bonded dimers, with dihedral angles between aryl rings ranging 44.5–77.5°. Such conformational flexibility impacts ligand-receptor interactions .
- Steric Effects : The target compound’s 2,4-dimethoxyphenyl groups may induce steric hindrance, limiting rotational freedom compared to less bulky analogs like N-(2,5-dimethylphenyl)-...acetamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
